N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as BF-168, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. BF-168 is a potent inhibitor of a family of proteins known as bromodomains, which play critical roles in the regulation of gene expression.
作用機序
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide works by binding to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins involved in gene expression. This leads to a decrease in the expression of genes that are regulated by BRD4, including those involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide inhibits the growth of a number of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. In vivo studies have shown that N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide can inhibit tumor growth in mouse models of leukemia and lymphoma.
実験室実験の利点と制限
One advantage of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide is its potency as a bromodomain inhibitor. It has been shown to be more potent than other bromodomain inhibitors currently in use. However, one limitation of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research involving N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide. One area of interest is the development of more potent and selective bromodomain inhibitors that could be used in the treatment of cancer and other diseases. Another area of interest is the study of the effects of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide on other proteins and pathways involved in gene expression. Finally, there is interest in the development of new methods for synthesizing N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide and other bromodomain inhibitors.
合成法
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-phenyl-1H-benzimidazole with 4-bromoaniline to form the intermediate 4-(1H-benzimidazol-2-yl)aniline. This intermediate is then reacted with 3-(2-furyl)acryloyl chloride to form the final product, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide.
科学的研究の応用
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been extensively studied in recent years due to its potential therapeutic applications. It has been shown to be a potent inhibitor of bromodomains, which play critical roles in the regulation of gene expression. Specifically, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been shown to inhibit the activity of the bromodomain-containing protein BRD4, which is involved in the regulation of cell proliferation and survival.
特性
IUPAC Name |
(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19(12-11-16-4-3-13-25-16)21-15-9-7-14(8-10-15)20-22-17-5-1-2-6-18(17)23-20/h1-13H,(H,21,24)(H,22,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUKWTYRJQOSHV-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-3-furan-2-yl-acrylamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。